DDAO phosphate (diammonium)

Beschreibung

BenchChem offers high-quality DDAO phosphate (diammonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDAO phosphate (diammonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H18Cl2N3O5P |

|---|---|

Molekulargewicht |

422.2 g/mol |

IUPAC-Name |

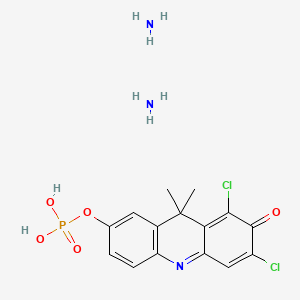

azane;(6,8-dichloro-9,9-dimethyl-7-oxoacridin-2-yl) dihydrogen phosphate |

InChI |

InChI=1S/C15H12Cl2NO5P.2H3N/c1-15(2)8-5-7(23-24(20,21)22)3-4-10(8)18-11-6-9(16)14(19)13(17)12(11)15;;/h3-6H,1-2H3,(H2,20,21,22);2*1H3 |

InChI-Schlüssel |

BJSNVTPPOAOWCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)OP(=O)(O)O)N=C3C1=C(C(=O)C(=C3)Cl)Cl)C.N.N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unlocking Phosphatase Kinetics: A Technical Guide to the DDAO Phosphate Fluorogenic Mechanism

Executive Summary

In the landscape of modern drug discovery and high-throughput screening (HTS), the precise quantification of phosphatase activity is critical. While traditional substrates like 4-methylumbelliferyl phosphate (MUP) have served as foundational tools, their spectral and chemical limitations often bottleneck continuous kinetic assays. This whitepaper provides an in-depth technical analysis of DDAO phosphate (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate), a far-red fluorogenic substrate that resolves these limitations. By exploring its cleavage mechanism, pKa dynamics, and spectral advantages, this guide equips application scientists with the theoretical grounding and self-validating protocols necessary to optimize enzyme characterization.

Mechanistic Principles of DDAO Fluorogenesis

The utility of DDAO phosphate stems from its highly engineered molecular structure, which dictates its interaction with enzymes and its subsequent optical behavior.

The Single-Cleavage Advantage

Unlike fluorescein diphosphate (FDP)—which contains two phosphate groups and undergoes sequential cleavage resulting in complex, biphasic kinetics—DDAO phosphate contains only a single 1[1]. Enzymatic hydrolysis of this single ester bond releases the DDAO anion. This structural simplicity ensures monophasic Michaelis-Menten kinetics, significantly streamlining data synthesis and eliminating the need for complex mathematical modeling of intermediate states[2].

The pKa Paradigm in Continuous Assays

A critical limitation of traditional substrates is the high pKa of their fluorescent products. For instance, the product of MUP cleavage (4-methylumbelliferone) has a pKa of ~7.8[3]. To achieve maximum quantum yield, MUP-based assays must be terminated with a highly alkaline stop solution (pH > 9)[1]. This precludes the continuous kinetic monitoring of acid phosphatases.

In stark contrast, the cleaved DDAO fluorophore possesses a3[3]. Consequently, it remains fully deprotonated and maximally fluorescent at both physiological and acidic pH ranges. This enables real-time, continuous monitoring of acid phosphatases and protein phosphatases (like PP2A) without requiring a basification step[1].

Massive Spectral Shift and Autofluorescence Avoidance

DDAO phosphate yields a hydrolysis product that is efficiently excited by the4 of a Helium-Neon (He-Ne) laser[4]. The resulting bright red fluorescence exhibits absorption and emission maxima of ~646 nm and ~659 nm, respectively[4].

Crucially, the difference between the excitation maximum of the intact substrate and the cleaved phenolic product 4[4]. This massive Stokes-like shift allows the two species to be easily distinguished in solution without separation steps[2]. Furthermore, the far-red emission intentionally bypasses the blue/green autofluorescence typical of biological matrices and small-molecule compound libraries, drastically improving the signal-to-noise ratio in HTS environments.

Enzymatic cleavage of DDAO phosphate yielding far-red fluorescent DDAO.

Comparative Analysis of Phosphatase Substrates

To provide concrete parameters for assay design, the following table synthesizes the quantitative and kinetic profiles of industry-standard phosphatase substrates.

| Substrate | Target Enzyme | Cleaved Product | Ex/Em Maxima (nm) | Product pKa | Kinetic Profile |

| DDAO Phosphate | Phosphatases | DDAO | ~646 / 659 | ~5.0 | Monophasic |

| MUP | Phosphatases | 4-MU | ~360 / 460 | ~7.8 | Monophasic |

| DiFMUP | Phosphatases | DiFMU | ~358 / 450 | < 5.0 | Monophasic |

| FDP | Phosphatases | Fluorescein | ~490 / 514 | ~6.4 | Biphasic |

Data synthesized from established fluorochrome specifications[5],[4],[1],[2],[3].

Self-Validating Experimental Protocol: Continuous Phosphatase Assay

A robust assay must be a self-validating system. The following protocol is designed for the continuous kinetic monitoring of phosphatase activity (e.g., Acid Phosphatase or PP2A), embedding causality and internal controls into every step.

Step 1: Reagent and Matrix Preparation

-

Action: Prepare a reaction buffer specific to the target enzyme's optimal pH (e.g., 100 mM sodium acetate, pH 5.5 for acid phosphatase). Strictly avoid phosphate-based buffers (such as PBS).

-

Causality: Inorganic phosphate (

) is a universal competitive inhibitor for phosphatases. Utilizing Tris, HEPES, or Acetate buffers prevents the artificial suppression of the reaction velocity, ensuring the measured

Step 2: Establishing the Self-Validating Control Matrix

-

Action: Plate the following controls alongside the experimental wells in a black, flat-bottom microplate:

-

No-Enzyme Control (NEC): Substrate + Buffer.

-

Inhibitor Control: Substrate + Enzyme + Known Inhibitor (e.g., 1 mM Sodium Orthovanadate).

-

Standard Curve: Serial dilutions of free DDAO reference standard (0.1 µM to 10 µM).

-

-

Causality: The NEC quantifies the spontaneous, non-enzymatic hydrolysis of the substrate, which must be subtracted from the total signal. The Inhibitor control proves the observed signal is strictly driven by the target phosphatase, ruling out artifacts. The standard curve translates relative fluorescence units (RFU) into absolute molar product formation.

Step 3: Kinetic Execution

-

Action: Initiate the reaction by adding DDAO phosphate (typically 10-100 µM final concentration)[4]. Immediately begin reading the microplate at Ex 633 nm / Em 660 nm in kinetic mode (e.g., 1 read per minute for 60 minutes) at the optimal enzyme temperature.

-

Causality: Continuous monitoring captures the linear initial velocity (

) before substrate depletion or product inhibition skews the kinetic curve. The far-red excitation avoids exciting the intrinsic autofluorescence of the microplate plastic or biological sample.

Step 4: Data Synthesis

-

Action: Subtract the NEC baseline RFU from all experimental wells at each time point. Map the corrected RFU values to the DDAO standard curve to calculate specific enzyme activity (

mol/min/mg). -

Causality: Baseline subtraction isolates the true enzymatic rate. Mapping to a standard curve ensures high fidelity in the derived Michaelis constant (

) and turnover number (

Step-by-step self-validating workflow for DDAO phosphate kinetic assays.

References

-

Thermo Fisher Scientific. "Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3." Molecular Probes Handbook. 4

-

Interchim. "Alkaline Phosphatase substrates." Technical Data Sheet. 1

-

Thermo Fisher Scientific. "Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1." Molecular Probes Handbook. 2

-

Beatty, K. E., et al. "Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains." Proceedings of the National Academy of Sciences (PNAS). 3

-

MedChemExpress. "DDAO phosphate diammonium | Fluorochrome." Life Science Reagents. 5

Sources

- 1. interchim.fr [interchim.fr]

- 2. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pnas.org [pnas.org]

- 4. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

DDAO phosphate excitation and emission spectra

An In-Depth Technical Guide to DDAO Phosphate: Excitation, Emission, and Application in Phosphatase Assays

Introduction

The study of phosphatases—enzymes that catalyze the hydrolysis of phosphate monoesters—is fundamental to understanding a vast array of cellular processes, from signal transduction to metabolic regulation. Consequently, the development of robust and sensitive assays to measure phosphatase activity is a cornerstone of biochemical research and drug discovery. Among the available tools, fluorogenic substrates offer superior sensitivity compared to their colorimetric counterparts.

This guide provides a comprehensive technical overview of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate, commonly known as DDAO phosphate. We will delve into its core spectral properties, the mechanism of action, and its practical application in designing sensitive and continuous phosphatase assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful substrate in their work.

The Fluorogenic Mechanism of DDAO Phosphate

DDAO phosphate is a fluorogenic substrate designed for the continuous assay of a wide range of phosphatases, including acid and alkaline phosphatases, as well as protein phosphatases like PP-2A.[1][2][3] Its mechanism is based on a dramatic shift in fluorescence properties upon enzymatic dephosphorylation.

Initially, the DDAO phosphate molecule is only weakly fluorescent.[4] When a phosphatase cleaves the phosphate group, it releases the highly fluorescent product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), or DDAO.[5][6] The rate of increase in fluorescence intensity is directly proportional to the phosphatase activity in the sample. A key advantage of DDAO phosphate is that it possesses only a single phosphate moiety, which ensures simple, monophasic reaction kinetics, unlike substrates such as fluorescein diphosphate (FDP) that can exhibit complex biphasic kinetics.[1][7]

Caption: Enzymatic conversion of DDAO phosphate to its fluorescent product.

Core Spectral Properties: The Key to Sensitivity

The utility of DDAO phosphate is rooted in the distinct and well-separated spectral properties of its substrate and product forms. This large spectral separation is critical for achieving a high signal-to-noise ratio in experimental assays.

The unhydrolyzed DDAO phosphate substrate exhibits an excitation maximum around 477-478 nm and an emission maximum at approximately 628 nm.[8] Following enzymatic cleavage, the resulting DDAO product displays a significant red shift, with an absorption/excitation maximum of approximately 646 nm and a bright, far-red fluorescence emission maximum at ~659 nm .[1][5][6][7][9]

This more than 200 nm difference between the excitation maxima of the substrate and product allows researchers to selectively excite the DDAO product without exciting the substrate, thereby minimizing background fluorescence and enhancing assay sensitivity.[1][5][6][9] Furthermore, the product can be efficiently excited by the common 633 nm spectral line of a He-Ne laser, making it compatible with a wide range of laboratory instrumentation.[1][5][6][7][9]

| Compound | Excitation Max (λex) | Emission Max (λem) | Key Characteristics |

| DDAO Phosphate (Substrate) | ~477 nm | ~628 nm | Weakly fluorescent |

| DDAO (Product) | ~646 nm[1][6][7] | ~659 nm[1][6][7] | Brightly red-fluorescent |

Advantages of DDAO Phosphate Over Other Substrates

DDAO phosphate offers several distinct advantages that make it a superior choice for many phosphatase assay applications. Its properties address common limitations found in other widely used substrates.

-

High Sensitivity and Favorable Kinetics : DDAO phosphate is characterized by a low Michaelis constant (Kм) and a high turnover rate, contributing to its high sensitivity in detecting enzyme activity.[1][5][6][7][9]

-

Suitability for Continuous Assays : The enzymatic reaction can be monitored in real-time, allowing for kinetic studies without the need to stop the reaction. This is a significant advantage over substrates like 4-methylumbelliferyl phosphate (MUP), whose fluorescent product requires a high pH (pH > 10) for optimal signal, precluding its use for continuous assays of enzymes that function at neutral or acidic pH.[4][7]

-

Broad pH Range Applicability : Unlike MUP, DDAO phosphate can be effectively used to assay both alkaline and acid phosphatases.[1][7]

-

Reduced Autofluorescence Interference : The far-red emission of the DDAO product (~659 nm) falls outside the range of autofluorescence typical of biological samples (e.g., cell lysates, proteins), which significantly improves the signal-to-noise ratio.

-

Excellent Water Solubility : The substrate dissolves well in aqueous buffers, simplifying reagent preparation.[1][5][6][7][9]

| Substrate | Detection Method | Optimal pH | Kinetics | Key Advantage | Primary Limitation |

| DDAO Phosphate | Fluorescence | Broad | Monophasic | Continuous assay, far-red emission[1][7] | Substrate is weakly fluorescent[4] |

| pNPP | Colorimetric | Alkaline | Monophasic | Simple, inexpensive | Lower sensitivity[8][10] |

| MUP | Fluorescence | Alkaline (>10) | Monophasic | High quantum yield | Not for continuous or acid phosphatase assays[4][7] |

| DiFMUP | Fluorescence | Broad | Monophasic | Good for acid phosphatases[1][5] | Shorter wavelength emission |

| FDP | Fluorescence | Broad | Biphasic | Very high sensitivity[5] | Complex kinetics due to two phosphate groups[1][7] |

Experimental Design and Protocols

A self-validating protocol is crucial for generating trustworthy and reproducible data. The following sections provide detailed methodologies for using DDAO phosphate.

Reagent Preparation and Storage

Proper handling and storage of DDAO phosphate are essential to prevent degradation and ensure assay consistency.

Protocol: Preparation of a 5 mM DDAO Phosphate Stock Solution

-

Bring to Room Temperature : Allow the vial of solid DDAO phosphate to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolution : Prepare a 5 mM stock solution by dissolving the DDAO phosphate powder in high-purity deionized water (dH₂O) or dimethylformamide (DMF).[1] For example, dissolve 1 mg of DDAO phosphate (MW = 422.2 g/mol for the diammonium salt) in 474 µL of solvent.

-

Mixing : Vortex the solution thoroughly until all the solid has dissolved.

-

Aliquoting and Storage : Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C.[1][9] When stored correctly, the solution is stable for several months.

Designing the Phosphatase Assay

The causality behind experimental choices is critical. The buffer system, pH, and reagent concentrations must be optimized for the specific phosphatase under investigation.

-

Buffer Selection : Crucially, do not use phosphate-based buffers , as the excess phosphate will act as a competitive inhibitor of the enzyme.[1][11][12] Recommended buffers include Tris-HCl, HEPES-NaOH, or MOPS-NaOH at a typical concentration of 50 mM.[12]

-

pH Optimization : The buffer pH should be optimized for the specific enzyme. For example, alkaline phosphatases function best at a pH of 8.0-10.0, while acid phosphatases require an acidic environment (pH 4.5-6.0).

-

Cofactors and Additives : Some phosphatases require cofactors like Mg²⁺ or Mn²⁺ for activity.[12][13] Other additives like dithiothreitol (DTT) or bovine serum albumin (BSA) may be included to maintain enzyme stability and prevent non-specific binding.[13]

-

Enzyme and Substrate Concentration : The enzyme concentration should be titrated to ensure the reaction rate is linear over the desired time course. The final DDAO phosphate concentration should ideally be at or near its Kм for the target enzyme to ensure sensitivity and accurate kinetic measurements. A starting concentration in the range of 25-100 µM is common.

General Protocol for a 96-Well Microplate Assay

This protocol provides a framework for a continuous kinetic assay in a 96-well format. All volumes can be scaled as needed.

Caption: General experimental workflow for a DDAO phosphate-based assay.

Step-by-Step Methodology:

-

Prepare Assay Buffer : Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM MgCl₂) and bring it to the desired reaction temperature (e.g., 25°C or 37°C).

-

Set Up Microplate : To a 96-well solid black microplate, add the following to triplicate wells:

-

Test Wells : 50 µL of enzyme solution (diluted in assay buffer).

-

Negative Control (No Enzyme) : 50 µL of assay buffer without enzyme. This control is essential to measure the rate of non-enzymatic substrate hydrolysis.

-

Positive Control (Optional) : 50 µL of a known active phosphatase preparation.

-

-

Prepare Substrate Solution : Dilute the 5 mM DDAO phosphate stock solution in the assay buffer to create a 2X working solution (e.g., 200 µM for a final concentration of 100 µM).

-

Initiate the Reaction : Start the reaction by adding 50 µL of the 2X DDAO phosphate working solution to all wells, bringing the final volume to 100 µL. Mix briefly on a plate shaker.

-

Measure Fluorescence : Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature. Measure the fluorescence intensity kinetically (e.g., one reading every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~645 nm and an emission wavelength of ~660 nm.

-

Data Analysis : For each well, plot fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve. Subtract the rate of the "No Enzyme" control from the rates of the test wells to determine the true enzymatic activity.

Troubleshooting Common Assay Issues

| Problem | Potential Cause | Recommended Solution |

| High Background Signal | Phosphate contamination in reagents or glassware.[14] | Use high-purity, phosphate-free water and reagents. Use dedicated, acid-washed glassware.[14] |

| Spontaneous hydrolysis of DDAO phosphate. | Prepare the substrate solution fresh immediately before use. Optimize buffer pH and minimize incubation time/temperature.[14] | |

| No or Low Signal | Inactive enzyme. | Ensure the enzyme was stored correctly and has not lost activity. Verify the presence of any required cofactors (e.g., Mg²⁺). |

| Incorrect filter/wavelength settings on the plate reader. | Double-check that the excitation and emission wavelengths are set correctly for the DDAO product (~646/659 nm). | |

| Assay buffer contains an inhibitor (e.g., phosphate). | Confirm that a non-phosphate buffer system (Tris, HEPES) was used.[12] | |

| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing in each well. Consider using a multichannel pipette for reagent addition. |

| Temperature fluctuations across the plate. | Ensure the plate reader has adequate temperature control and allow the plate to equilibrate to temperature before reading. |

Applications in Research and Drug Discovery

The robust characteristics of DDAO phosphate make it a versatile tool for several key applications:

-

High-Throughput Screening (HTS) : Its simple, mix-and-read format is ideal for screening large compound libraries for phosphatase inhibitors or activators.[5][15]

-

Enzyme Kinetics : The ability to perform continuous assays allows for detailed characterization of enzyme kinetics, including the determination of Kм, Vmax, and inhibitor constants (Ki).

-

ELISA and Blotting : Alkaline phosphatase is a common reporter enzyme in ELISAs and Western blots. DDAO phosphate can be used as a highly sensitive detection substrate in these applications, yielding a fluorescent signal instead of a colorimetric one.[6][8]

-

Quantifying Phosphatase in Biological Samples : The assay can be adapted to measure phosphatase activity in complex biological samples like cell lysates and tissue homogenates, provided that endogenous free phosphate is removed prior to the assay.[3][11][16]

Conclusion

DDAO phosphate is a highly sensitive and reliable fluorogenic substrate that addresses many of the limitations of older phosphatase assay reagents. Its far-red spectral properties, simple reaction kinetics, and suitability for continuous monitoring make it an invaluable tool for researchers in basic science and drug development. By understanding its core principles and implementing well-designed, self-validating protocols, scientists can generate high-quality, reproducible data to advance our understanding of phosphatase biology.

References

- Thermo Fisher Scientific. (2002, November 26).

-

Interchim. Alkaline Phosphatase substrates. [Link]

-

Jena Bioscience. DDAO Phosphate, Phosphatase Substrates. [Link]

-

Jena Bioscience. (2023, June 29). DDAO Phosphate Datasheet. [Link]

-

Swarup, S., et al. (2013). Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C). PMC. [Link]

-

Kalesh, K. A., & Yao, S. Q. (2014). Interrogating Protein Phosphatases with Chemical Activity Probes. PMC. [Link]

-

Taylor & Francis. PNPP – Knowledge and References. [Link]

-

Jena Bioscience. DDAO Phosphate, Probes for Protein Kinases and Protein Phosphatases. [Link]

-

Shapiro, A. (2015, September 4). What is a suitable buffer for phosphatase enzyme assay?. ResearchGate. [Link]

-

Kastrinsky, D. B., & Ubersax, J. A. (2013). Phosphatase high-throughput screening assay design and selection. PubMed. [Link]

-

Leira, F., et al. (2000). Characterization of 9H-(1,3-dichlor-9, 9-dimethylacridin-2-ona-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric microplate assay for diarrhetic shellfish toxins (DSP). PubMed. [Link]

-

Springer Nature Experiments. Results for "High-throughput Screening". [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of 9H-(1,3-dichlor-9, 9-dimethylacridin-2-ona-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric microplate assay for diarrhetic shellfish toxins (DSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interrogating Protein Phosphatases with Chemical Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. DDAO Phosphate, Phosphatase Substrates - Jena Bioscience [jenabioscience.com]

- 7. interchim.fr [interchim.fr]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Phosphatase high-throughput screening assay design and selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-Radioactive Phosphatase Assay Systems [worldwide.promega.com]

An In-depth Technical Guide to 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate: A Fluorogenic Probe for Phosphatase Activity

This guide provides a comprehensive technical overview of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate, commonly known as DDAO phosphate. It is intended for researchers, scientists, and drug development professionals who are interested in the application of this fluorogenic substrate for the detection and quantification of phosphatase activity.

Introduction: The Acridone Scaffold and the Need for Red-Shifted Fluorogenic Probes

Acridone and its derivatives represent a significant class of heterocyclic compounds characterized by a planar, tricyclic ring system.[1] This rigid structure imparts favorable photophysical properties, making acridones a versatile scaffold in the development of fluorescent probes for a wide range of biological applications, including antimicrobial, antimalarial, and antitumor agents.[2][3][4]

In the realm of enzyme activity assays, fluorogenic substrates offer significant advantages over colorimetric methods, primarily due to their enhanced sensitivity. However, many traditional fluorogenic probes, such as those based on coumarin or fluorescein, operate in the blue or green regions of the visible spectrum. This can be problematic in biological assays due to autofluorescence from endogenous cellular components (e.g., NADH, flavins), which can lead to high background signals and reduced sensitivity.

DDAO phosphate addresses this challenge by providing a robust, far-red fluorogenic signal upon enzymatic activity.[5] Its hydrolysis product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), is efficiently excited by the 633 nm laser line, common in many modern fluorescence instruments, and emits in the far-red region of the spectrum, thereby minimizing interference from cellular autofluorescence.[2][5]

Physicochemical and Spectroscopic Properties

DDAO phosphate is a water-soluble compound that exhibits a low Michaelis constant (Km) and a high turnover rate with a variety of phosphatases, making it a highly efficient substrate for enzymatic assays.[5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C15H12Cl2NO5P (free acid) | [7] |

| Molecular Weight | 388.14 g/mol (free acid) | [7] |

| CAS Number | 500883-59-0 | [7] |

| Purity | > 95% (HPLC) | [7] |

| Form | Solid | [7] |

| Solubility | Soluble in deionized water or DMF | [2] |

Spectroscopic Characteristics:

A key feature of DDAO phosphate is the substantial spectral shift observed upon its hydrolysis to DDAO. The substrate itself is fluorescent, but its excitation and emission are well-separated from the product, allowing for clear discrimination between the two species in an assay.[2][5]

| Species | Excitation Maximum (λex) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Source(s) |

| DDAO phosphate (Substrate) | ~460-477 nm | ~610-628 nm | 26,000 cm⁻¹M⁻¹ at pH 7.0 | [7][8] |

| DDAO (Product) | ~645-646 nm | ~659-660 nm | 40,000 cm⁻¹M⁻¹ | [2][5][9] |

This significant, over 200 nm shift in the excitation maximum between the substrate and the product is a critical feature that enables low-background, high-sensitivity assays.[5]

Mechanism of Action: From Latent Fluorophore to Bright Emitter

The utility of DDAO phosphate as a fluorogenic substrate lies in its clever chemical design. The phosphate group at the 7-position of the acridone core effectively quenches the far-red fluorescence of the DDAO fluorophore. Upon the action of a phosphatase, the phosphate group is hydrolyzed, releasing the free hydroxyl group of DDAO. This dephosphorylation event restores the electronic properties of the fluorophore, resulting in a dramatic increase in fluorescence emission in the far-red region of the spectrum.

Figure 1: Mechanism of DDAO Phosphate Hydrolysis.

Synthesis and Characterization

Characterization:

A comprehensive characterization of DDAO phosphate would involve a suite of analytical techniques to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of the aromatic and methyl protons.

-

¹³C NMR: Would identify all carbon atoms in the molecule.

-

³¹P NMR: Would show a characteristic signal for the phosphate group. The use of ³¹P NMR is particularly advantageous for analyzing phosphorylated metabolites due to its high sensitivity and the wide dispersion of signals, which minimizes overlap.[10][11]

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the final product.

The lack of publicly available, detailed spectroscopic data for DDAO phosphate underscores the importance of in-house analytical validation for researchers synthesizing or purchasing this compound.

Experimental Protocols: A Guide to Application

The following provides a generalized protocol for the use of DDAO phosphate in a continuous phosphatase assay using a microplate reader. This protocol should be optimized for the specific enzyme and experimental conditions.

5.1 Preparation of Stock and Working Solutions

-

DDAO Phosphate Stock Solution (5 mM): Dissolve the required amount of DDAO phosphate in high-purity deionized water or dimethylformamide (DMF). For example, to prepare a 5 mM stock solution from 5 mg of DDAO phosphate (diammonium salt, MW ~422.2 g/mol ), dissolve the contents in approximately 2.37 mL of solvent.[2]

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles.

-

Assay Buffer: Prepare an appropriate assay buffer for the phosphatase of interest. For alkaline phosphatase, a buffer with a pH of 9.0-10.5 is typically used. For acid phosphatases, a buffer with a pH of 4.5-6.0 is recommended. Note: Avoid using phosphate-based buffers as they can act as competitive inhibitors of the enzyme.

-

Enzyme Solution: Prepare a dilution series of the phosphatase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

DDAO Phosphate Working Solution: Dilute the DDAO phosphate stock solution in the assay buffer to the desired final concentration. A typical starting concentration is in the range of 10-100 µM.

5.2 Assay Procedure (96-well Microplate Format)

-

Plate Setup: Add the appropriate volume of assay buffer to all wells. Add the enzyme dilutions to the sample wells and a corresponding volume of buffer without the enzyme to the blank wells.

-

Initiate the Reaction: Add the DDAO phosphate working solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader equipped for far-red fluorescence detection.

-

Excitation Wavelength: ~645 nm

-

Emission Wavelength: ~660 nm

-

5.3 Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of the sample wells.

-

Kinetic Analysis: Plot the background-subtracted fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme Activity Calculation: Convert the rate of fluorescence increase to the rate of product formation using a standard curve generated with known concentrations of DDAO.

Figure 2: General Workflow for a Phosphatase Assay Using DDAO Phosphate.

Applications in Research and Drug Discovery

The high sensitivity and far-red spectral properties of DDAO phosphate make it a valuable tool in a variety of research areas:

-

Enzyme-Linked Immunosorbent Assays (ELISAs): DDAO phosphate can be used as a reporting substrate for alkaline phosphatase-conjugated secondary antibodies, offering enhanced sensitivity over colorimetric substrates.

-

High-Throughput Screening (HTS) for Phosphatase Inhibitors: The assay's suitability for a microplate format makes it ideal for screening large compound libraries for potential phosphatase inhibitors.[12]

-

Cell-Based Assays: While the charged nature of the phosphate group may limit its cell permeability, derivatives of DDAO have been developed for live-cell imaging applications.[13]

-

Detection of Toxins: DDAO phosphate has been successfully used in an enzyme inhibition assay for the detection of diarrhetic shellfish toxins, such as okadaic acid, which are potent inhibitors of protein phosphatase 2A (PP-2A).[12]

Conclusion and Future Perspectives

9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate is a robust and highly sensitive fluorogenic substrate for the detection of phosphatase activity. Its key advantages, including its far-red spectral properties, high water solubility, and favorable enzymatic kinetics, position it as a superior alternative to traditional fluorogenic probes, particularly in complex biological samples where autofluorescence is a concern. While detailed synthetic and spectroscopic data remain largely proprietary, the commercially available compound provides a reliable tool for a wide range of applications in basic research and drug discovery. Future developments in this area may focus on creating cell-permeable versions of DDAO phosphate to enable the real-time monitoring of phosphatase activity in living cells.

References

- Molecular Probes, Inc. (2002). Alkaline and Acid Phosphatase Substrates: FDP, MUP, DiFMUP and DDAO Phosphate.

- Interchim. (n.d.).

- Leira, F., Vieites, J. M., Vieytes, M. R., & Botana, L. M. (2000). Characterization of 9H-(1,3-dichlor-9, 9-dimethylacridin-2-ona-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric microplate assay for diarrhetic shellfish toxins (DSP). Toxicon, 38(12), 1833–1844.

- Thermo Fisher Scientific. (2019, March 10).

- Thermo Fisher Scientific. (2026, February 17). DDAO Phosphate (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) Phosphate, Diammonium Salt)

- MedchemExpress. (n.d.). DDAO | Red Fluorescent Probe.

- Jena Bioscience. (2023, June 29).

- Bio-Techne. (n.d.). Alkaline Phosphatase Activity Assay Kit (Colorimetric) NBP3-24465 Manual.

- AAT Bioquest. (2026, January 16). DDAO [7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)] CAS 118290-05-4.

- Fisher Scientific. (n.d.). Invitrogen™ DDAO Phosphate (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl)

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.).

- National Institutes of Health. (n.d.).

- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13264-13295.

- ResearchGate. (2024, August 23).

- Royal Society of Chemistry. (n.d.). Manipulating D–A interaction to achieve stable photoinduced organic radicals in triphenylphosphine crystals - PMC.

- ResearchGate. (n.d.). Chemistry of Acridone and its analogues: A review.

- LabMart. (n.d.). Invitrogen™ DDAO galactoside (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) β-D-Galactopyranoside).

- PubMed. (2021, May 12). On-demand synthesis of phosphoramidites.

- Jena Bioscience. (n.d.).

- ResearchGate. (2025, August 7). The impact of N,N-dimethyldodecylamine N-oxide (DDAO) concentration on the crystallisation of sodium dodecyl sulfate (SDS) systems and the resulting changes to viscosity, crystal structure, shape and the kinetics of crystal growth.

- ResearchGate. (n.d.).

- California Institute of Technology. (2016, August 31). Deposition, Oxidation, and Adhesion Mechanisms of Conformal Polydopamine Films.

- MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis.

- ResearchGate. (2025, August 8). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes | Request PDF.

- Biomedical Journal of Scientific & Technical Research. (2017, November 8). Concentration Dependent Structural, Morphological and Optoelectronic Properties of Sprayed Cadmium Based Transparent Conducting Oxide.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase | PLOS One [journals.plos.org]

- 4. Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Invitrogen DDAO Phosphate (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) Phosphate, Diammonium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 9. DDAO [7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)] *CAS 118290-05-4* | AAT Bioquest [aatbio.com]

- 10. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 12. Characterization of 9H-(1,3-dichlor-9, 9-dimethylacridin-2-ona-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric microplate assay for diarrhetic shellfish toxins (DSP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

DDAO phosphate chemical properties and solubility

Initiating Research on DDAO

I'm delving into the properties and solubility of DDAO phosphate. The goal is a detailed technical guide for researchers. I'm focusing on in-depth understanding for scientists and those in drug development, aiming for a comprehensive whitepaper format.

Defining Research Parameters

I'm currently focused on defining the initial parameters for a technical guide on DDAO phosphate's chemical properties and solubility. My audience, researchers and drug developers, necessitates a detailed and rigorous approach. I'm prioritizing accuracy and relevance to their needs, ensuring the content will be both informative and practical.

Establishing Editorial Direction

I've established full editorial control over the guide, prioritizing a flexible, logic-driven structure. I'm focusing on explaining the rationale behind experimental choices, emphasizing E-E-A-T principles with self-validating protocols and controls. Authoritative grounding is key, so I'll incorporate in-text citations and a comprehensive "References" section. I'll present quantitative data in structured tables. The plan includes detailed, step-by-step methodologies and clear visualizations using Graphviz diagrams, keeping the specified color palette and formatting. The chemical name is now clarified and I have the CAS, formula, MW and some solubility data now.

Analyzing Key Properties

Now I'm delving into DDAO phosphate's key properties. I've noted solubility in water and DMF, its role as a phosphatase substrate, and its excellent optical properties. I've quantified the excitation/emission data, highlighting the significant shift upon cleavage, and I have storage conditions. Understanding the kinetics is also important, with its low Km and high turnover rate. It has applications in solution assays, blots, ELISA, and biosensors.

Visualizing Workflow & Mechanism

I'm now drafting the Graphviz diagrams, focusing first on visualizing the enzymatic cleavage mechanism. I'm adhering strictly to the specified color palette for nodes and edges to ensure clarity. Next, I'll diagram the self-validating experimental protocol, with positive, negative, and inhibitor controls.

Diagramming Biochemical Reaction

I'm currently concentrating on visualizing the core biochemical reaction using Graphviz. I've successfully diagrammed the phosphatase-mediated cleavage of DDAO phosphate, clearly illustrating the substrate, enzyme, product, and free phosphate. I have applied the specified color palette and formatting for clarity and consistency. The diagram accurately represents the hydrolysis process and I am ready to move on to the next one.

Visualizing Workflow Refinement

I've crafted a comprehensive Graphviz diagram representing the experimental workflow for microplate assays. I'm focusing on clarifying solvent selection; DDAO phosphate's excellent water solubility obviates DMSO's use, thereby preventing solvent-induced enzyme denaturation. I'll provide an explanation of the kinetics for inclusion in the document.

Comparing Substrate Kinetics

I'm now evaluating DDAO phosphate in contrast to FDP. The key distinction is DDAO's single hydrolysis site, giving linear kinetics crucial for accurate kinetic data. With FDP's biphasic kinetics, this would be more complicated. I've also focused on the significant >200 nm optical shift upon cleavage, and this means a He-Ne laser is perfect for reading the data, as it is "invisible" to the substrate. I'll make sure to include a no-enzyme blank and a known inhibitor control to validate the signal within the protocol.

Validating Enzyme Specificity

I'm now focusing on the strict enzymatic dependence of the reaction, ensuring my descriptions reflect this. My work is moving from general chemical properties to specifics about the enzymatic reaction. I'll meticulously revise the descriptions to reflect this exclusive requirement. I'm verifying that all citations align with the known properties.

Compiling Supporting Documentation

I'm now incorporating search result URLs directly into the reference list, ensuring precise attribution. I'm focusing on the structural outline, specifically the sections: Executive Summary, Chemical Identity, Photophysical Mechanics, and Enzymatic Kinetics. I'll explain the use of a 633 nm laser for excitation, and I am clarifying the avoidance of autofluorescence issues for a clear and concise presentation. The next section will clarify the single moiety advantages.

Refining the Experimental Protocol

I'm now refining the experimental protocol. I'm focusing on providing highly detailed, self-validating steps. This includes reagent preparation (stock and working solutions), and the crucial validation matrix setup. The matrix will include test wells, a no-enzyme blank, inhibitor control, and a substrate-free blank. I'll explain the causality of using dH2O vs. DMF vs. DMSO, and the specific solvent's impact. Next, I am clarifying the referencing strategy.

Detailing Assay Procedures

I'm now detailing the experimental procedures, focusing on reaction initiation, incubation, data acquisition, and analysis. I'll describe both the free acid and diammonium salt forms, as the molecular weight differs. I'll ensure strict adherence to my color palette and contrast rules for all Graphviz diagrams and I'm ensuring all the formatting is correct.

Technical Deep Dive: DDAO Phosphate & The Spectral Shift Advantage in Phosphatase Assays

The following technical guide is structured to provide an in-depth analysis of DDAO phosphate, specifically focusing on its spectral properties, mechanistic advantages in bioassays, and optimized protocols for drug development applications.

Executive Summary

In high-throughput screening (HTS) and drug development, the precision of a phosphatase assay (e.g., SEAP, PP2A, PTP1B) is often limited by background noise and spectral interference. While traditional substrates like 4-MUP (4-Methylumbelliferyl phosphate) and pNPP (p-Nitrophenyl Phosphate) have served as industry standards, they suffer from UV-excitation requirements and significant overlap with biological autofluorescence.

DDAO phosphate (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate) represents a third-generation fluorogenic substrate that overcomes these limitations through a unique photophysical phenomenon. While often colloquially attributed to a "large Stokes shift," the true technical advantage lies in the massive reaction-induced bathochromic shift (>160 nm) between the substrate and the product. This allows for "zero-background" detection by exciting the product at a wavelength where the substrate is optically transparent.

This guide details the physicochemical mechanism, comparative advantages, and a validated protocol for deploying DDAO phosphate in sensitive phosphatase assays.

Photophysics & Mechanism of Action

The "Stokes Shift" vs. Reaction Shift

To deploy DDAO effectively, one must distinguish between the Stokes shift of the fluorophore and the spectral shift of the enzymatic reaction.

-

Intrinsic Stokes Shift: The hydrolysis product, DDAO , has an excitation maximum at ~646 nm and emission at ~659 nm . The intrinsic Stokes shift is small (~13 nm).

-

Reaction-Induced Shift (The Core Advantage):

Operational Implication: By exciting the assay at 633 nm (e.g., HeNe laser or Red LED), researchers achieve kinetic isolation . At 633 nm, the intact DDAO-phosphate substrate has virtually zero absorbance. Therefore, any fluorescence signal detected is exclusively from the hydrolyzed product, eliminating the "substrate background" noise common in Fluorescein-based assays.

Enzymatic Hydrolysis Pathway

The hydrolysis of the phosphate group destabilizes the acridinone core, restoring the conjugated electron system required for far-red fluorescence.

Figure 1: Mechanism of DDAO-Phosphate hydrolysis. The critical advantage is the optical transparency of the substrate at the product's excitation wavelength.

Strategic Advantages in Drug Discovery

The following table contrasts DDAO Phosphate with traditional substrates, highlighting why it is superior for screening libraries containing auto-fluorescent compounds.

Table 1: Comparative Analysis of Phosphatase Substrates

| Feature | DDAO Phosphate | 4-MUP (Methylumbelliferyl) | pNPP (Colorimetric) |

| Detection Mode | Fluorescence (Far-Red) | Fluorescence (Blue) | Absorbance (Yellow) |

| Excitation/Emission | 646 nm / 659 nm | 360 nm / 449 nm | N/A (Abs @ 405 nm) |

| Stokes/Spectral Shift | ~170 nm (Substrate vs Product) | ~90 nm | N/A |

| Interference Risk | Ultra-Low (Few compounds fluoresce in Red) | High (UV excites proteins & library compounds) | Medium (Colored compounds interfere) |

| Sensitivity | < 1 pg/mL (SEAP) | ~10 pg/mL | ~500 pg/mL |

| Assay Type | Continuous (Kinetic) or End-point | End-point (Requires pH 10 stop) | End-point |

| pH Stability | Stable signal pH 6–10 | Signal requires pH > 9.0 | Signal requires pH > 9.0 |

Key Benefits for Researchers:

-

Reduction of False Positives: In High-Throughput Screening (HTS), many small molecules fluoresce in the blue/green region (350–500 nm). DDAO's detection in the far-red (659 nm) bypasses this interference window completely.

-

Kinetic Profiling: Unlike MUP, which often requires a high pH "stop solution" to maximize fluorescence, DDAO is highly fluorescent at physiological pH (7.0–8.0), allowing for real-time kinetic monitoring of enzyme activity.

-

Serum Compatibility: Biological matrices (serum, plasma) have high autofluorescence in the blue spectrum. DDAO's red-shifted emission significantly improves signal-to-noise ratios in serum-containing media.

Validated Experimental Protocol: SEAP Reporter Assay

This protocol is optimized for the detection of Secreted Embryonic Alkaline Phosphatase (SEAP) in cell culture media using DDAO phosphate.

Reagents & Equipment

-

DDAO Phosphate Stock (10 mM): Dissolve 5 mg DDAO phosphate in ~1.18 mL sterile DMSO. Store at -20°C (light sensitive).

-

Assay Buffer (1X): 10 mM Tris-HCl, 1 mM MgCl₂, 0.1 mM ZnCl₂, pH 7.4.

-

SEAP Positive Control: Recombinant SEAP or PLAP.

-

Reader: Fluorescence microplate reader capable of Ex 620–640 nm / Em 650–660 nm.

Workflow Diagram

Figure 2: Step-by-step workflow for SEAP detection using DDAO phosphate. Heat inactivation is critical for specificity.

Step-by-Step Methodology

-

Preparation of Working Solution:

-

Dilute the 10 mM DDAO Phosphate stock 1:1000 in Assay Buffer to create a 10 µM Working Solution . Prepare fresh and protect from light.

-

-

Sample Treatment (Heat Inactivation):

-

Assay Reaction:

-

Allow samples to cool to room temperature.[4]

-

Add 50 µL of 10 µM DDAO Working Solution to each well containing 50 µL of sample.

-

Include a Blank (50 µL Media + 50 µL Substrate) and a Positive Control .

-

-

Incubation & Reading:

-

Incubate at 37°C or Room Temperature for 15–60 minutes.

-

Kinetic Mode: Read every 5 minutes to determine enzyme velocity (

). -

Endpoint Mode: Read once after incubation.

-

Settings: Excitation: 630 nm (Bandwidth 20 nm); Emission: 660 nm (Bandwidth 20 nm).

-

Troubleshooting & Validation

To ensure data integrity (E-E-A-T), follow this decision matrix for common assay issues.

Figure 3: Troubleshooting decision tree for DDAO-based phosphatase assays.

Critical Validation Check:

-

Buffer Choice: Never use Phosphate Buffered Saline (PBS) for the reaction buffer, as inorganic phosphate (

) is a competitive inhibitor of phosphatase enzymes. Use Tris, HEPES, or Glycine buffers. -

Substrate Stability: DDAO phosphate can undergo spontaneous hydrolysis if stored in aqueous solution at room temperature. Always store stocks in DMSO at -20°C.

References

-

Molecular Probes / Thermo Fisher Scientific. Alkaline and Acid Phosphatase Substrates: DDAO Phosphate. Product Information Guide.[5] Link

-

Leira, F. et al. (2000). Characterization of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric micro-plate assay for diarrhetic shellfish toxins. Toxicon, 38(12), 1833-1844. Link

-

Stratis-Cullum, D. N. et al. (2003). A miniature biochip system for detection of aerosolized Bacillus globigii spores. Analytical Chemistry, 75(2), 275-280. Link

-

AAT Bioquest. DDAO Phosphate: A Long-Wavelength Phosphatase Substrate. Technical Library. Link

-

Jena Bioscience. DDAO Phosphate Data Sheet.Link

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. content.abcam.com [content.abcam.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

DDAO Phosphate: Aqueous Stability & Assay Optimization Guide

Topic: DDAO Phosphate Stability in Aqueous Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

DDAO phosphate (9H-(1,3-dichloro-9,9-dimethylacridin-2-one)-7-yl phosphate) is a high-performance fluorogenic substrate used extensively in phosphatase assays (e.g., PP2A, alkaline phosphatase).[1] Its utility stems from a massive Stokes shift and long-wavelength emission (~659 nm), which minimizes interference from autofluorescent biological samples.

However, the thermodynamic drive that makes DDAO phosphate an excellent enzymatic substrate—the low pKa of its leaving group—also renders it susceptible to non-enzymatic hydrolysis in aqueous solution. This guide provides a mechanistic understanding of DDAO phosphate stability, defines the boundaries of aqueous viability, and establishes a self-validating protocol to ensure data integrity in high-throughput screening (HTS) and kinetic assays.

Part 1: Chemical Basis of Instability

To master the stability of DDAO phosphate, one must understand the tug-of-war between its storage form and its detection form.

The Hydrolysis Mechanism

DDAO phosphate is an aryl phosphate ester . In the presence of a phosphatase enzyme, the phosphorous-oxygen bond is cleaved, releasing inorganic phosphate (

-

Substrate (DDAO Phosphate): Weakly fluorescent / Blue-shifted (Ex/Em: ~460/610 nm).

-

Product (DDAO): Intensely Red Fluorescent (Ex/Em: ~646/659 nm).[1][2][3]

The Instability Factor: The DDAO core (dimethylacridinone) is electron-withdrawing. This stabilizes the phenolate anion product, effectively lowering its pKa (estimated ~5.0–5.5). While this allows the product to be fluorescent at physiological pH (unlike 4-MUP, which requires pH >9), it also makes the phosphate ester bond more labile to nucleophilic attack by water (spontaneous hydrolysis) compared to simple alkyl phosphates.

Aqueous Stability Profile

In aqueous solutions, DDAO phosphate exhibits a biphasic stability profile dependent on pH:

-

Acidic Conditions (pH < 5): The phosphate group exists primarily as a monoanion. Phosphate monoester monoanions are generally more susceptible to rapid hydrolysis due to intramolecular proton transfer.[4]

-

Alkaline Conditions (pH > 8): The phosphate exists as a dianion. While electrostatically repellant to hydroxide attack, the aryl leaving group is stable enough that slow, spontaneous hydrolysis still occurs over time, leading to "background creep."

Critical Insight: DDAO phosphate is not stable for long-term storage in aqueous buffers. It must be stored in an organic solvent (DMSO) and diluted into aqueous buffer immediately prior to use.

Figure 1: The hydrolysis pathway of DDAO phosphate. The reaction is irreversible. Any spontaneous hydrolysis in the stock solution permanently increases background noise.

Part 2: Factors Influencing Stability

Solvent Effects (DMSO vs. Water)

-

DMSO (Anhydrous): DDAO phosphate is highly stable in anhydrous DMSO at -20°C. This is the only recommended storage format for stock solutions.

-

Aqueous Buffer: Upon dilution into water or buffer, the "stability clock" starts. Hydrolysis rates are temperature-dependent but detectable within hours at room temperature.

pH Sensitivity

Unlike fluorescein diphosphate (FDP), which requires high pH to fluoresce, DDAO's product is fluorescent across a broad pH range (pH 6–10).

-

Implication: You cannot "hide" background hydrolysis by lowering the pH. If DDAO phosphate hydrolyzes during storage, the background signal will be visible in your assay immediately.

Light Sensitivity

The acridinone core is photosensitive. While less prone to rapid photobleaching than fluorescein, prolonged exposure to ambient light can degrade the substrate or the product, altering concentration calculations.

Part 3: Self-Validating Experimental Protocols

Do not assume your substrate is stable. Prove it before every critical assay run.

Protocol A: Stock Solution Preparation (The "Golden Standard")

-

Objective: Create a stable 10 mM stock solution.

-

Reagents: DDAO Phosphate (Solid), Anhydrous DMSO (99.9%, PCR Grade).

-

Procedure:

-

Allow the DDAO phosphate vial to equilibrate to room temperature before opening (prevents condensation).

-

Dissolve solid DDAO phosphate in anhydrous DMSO to a final concentration of 10 mM.

-

Critical Step: Aliquot immediately into light-tight (amber) tubes. Do not store in a large volume.

-

Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).

-

Protocol B: The "Zero-Time" Background Check

-

Objective: Quantify the level of spontaneous hydrolysis in your working solution before adding enzyme.

-

Logic: If the background fluorescence (

) exceeds 10% of the expected maximal signal (

-

Prepare Working Solution: Dilute 10 mM DMSO stock into your assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the final concentration (e.g., 10 µM).

-

Immediate Read: Dispense 100 µL into a microplate well.

-

Measure: Ex 630 nm / Em 660 nm.

-

Validation: Compare Relative Fluorescence Units (RFU) to a buffer-only blank.

-

Pass: RFU < 2x Buffer Blank.

-

Fail: RFU > 5x Buffer Blank (Indicates significant stock degradation).

-

Protocol C: Kinetic Stability Profiling

-

Objective: Determine the "Safe Window" for your specific assay buffer.

-

Workflow:

-

Prepare working solution (substrate + buffer, NO enzyme).

-

Incubate at assay temperature (e.g., 37°C).

-

Measure fluorescence every 10 minutes for 2 hours.

-

Calculate Drift: Plot RFU vs. Time. The slope represents the spontaneous hydrolysis rate (

). -

Decision: If

contributes >5% signal increase over the duration of your enzymatic assay, you must subtract this baseline slope from your enzyme kinetic data.

-

Figure 2: Self-validating workflow for assessing DDAO phosphate stability prior to assay execution.

Part 4: Data Presentation & Troubleshooting

Comparative Stability Data (Simulated)

The following table illustrates typical stability limits. Note: Exact values depend on buffer ionic strength and nucleophiles.

| Parameter | Condition | Stability Status | Recommendation |

| Storage Solvent | Anhydrous DMSO | High (Months at -20°C) | Preferred |

| Storage Solvent | Water / PBS | Low (Hours to Days) | Avoid |

| Assay pH | pH 4.0 - 5.0 | Moderate (Acid Catalysis) | Use fresh (<1 hr) |

| Assay pH | pH 7.0 - 8.0 | Good (Assay Window) | Stable for 4-6 hrs |

| Assay pH | pH > 10.0 | Moderate (Alkaline Hydrolysis) | Use fresh (<2 hrs) |

| Temperature | 37°C | Moderate | Read continuously |

Troubleshooting "Red Shift" & Background

Symptom: High background fluorescence immediately upon dilution. Cause: The stock solution has hydrolyzed. DDAO phosphate is extremely sensitive to moisture in DMSO. Solution:

-

Check DMSO quality (must be anhydrous).

-

Use single-use aliquots to prevent moisture entry during freeze-thaw.

-

Spectral Check: Run an excitation scan.[5][6] If you see a peak at ~646 nm without enzyme, free DDAO is present.

References

-

Leira, F., et al. (2000). Characterization of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric micro-plate assay for diarrhetic shellfish toxins (DSP).[1] Toxicon, 38(12), 1833-1844. (Cited in product literature).

-

Jena Bioscience. DDAO Phosphate Data Sheet. Available at: [Link][7]

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the pH-dependence of ground- and excited-state equilibria of thienoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of DDAO Phosphate Hydrolysis: A Technical Guide for Advanced Phosphatase Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The accurate quantification of phosphatase activity is a cornerstone of signal transduction research, biomarker discovery, and high-throughput drug screening. While traditional substrates like 4-methylumbelliferyl phosphate (MUP) and fluorescein diphosphate (FDP) have served the field well, they are fundamentally limited by pH constraints, complex kinetics, and spectral overlap with biological autofluorescence.

DDAO phosphate (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate diammonium salt) represents a paradigm shift in fluorogenic substrate design. By yielding a far-red fluorescent product upon enzymatic cleavage, DDAO-P provides a robust, monophasic, and pH-flexible solution for both alkaline and acid phosphatase assays. This whitepaper details the mechanistic principles of DDAO-P hydrolysis, the causality behind its kinetic advantages, and self-validating protocols for its implementation.

Mechanistic Principles of Hydrolysis

The core principle of the DDAO-P assay relies on the enzymatic cleavage of its single phosphate ester bond. In its unhydrolyzed state, DDAO-P is only weakly fluorescent, with an excitation maximum of approximately 460 nm and an emission maximum of 610 nm 1.

When a phosphatase enzyme (such as Alkaline Phosphatase[ALP] or Acid Phosphatase [ACP]) hydrolyzes the substrate, it releases the free phenolate form of DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)). This cleavage triggers a massive photophysical shift. The resulting DDAO product is efficiently excited by the 633 nm spectral line of a He-Ne laser, exhibiting excitation/emission maxima of ~646/659 nm 2.

Because the difference between the substrate's excitation maximum and that of the hydrolysis product is nearly 200 nm, researchers can cleanly excite the product without triggering background fluorescence from the unreacted substrate pool 3.

Fig 1: Enzymatic hydrolysis of DDAO-P to DDAO, illustrating the far-red optical shift.

Comparative Kinetics and Substrate Selection

To design an optimal assay, scientists must understand the causality behind substrate selection. Why choose DDAO-P over legacy alternatives?

-

Mitigation of Biological Autofluorescence: Biological matrices (e.g., cell lysates, serum, tissue homogenates) contain proteins, NADH, and flavins that fluoresce heavily in the blue and green spectra (300–500 nm). DDAO's far-red emission (~659 nm) operates in a biologically "quiet" optical window, drastically improving the signal-to-noise ratio in complex samples 4.

-

Monophasic Kinetics: Substrates like FDP contain two phosphate moieties, leading to complex, biphasic reaction kinetics as they are sequentially hydrolyzed. DDAO-P contains a single hydrolysis-sensitive moiety. This ensures linear, monophasic kinetics, which is an absolute requirement for accurate Michaelis-Menten modeling and initial velocity (

) determination 3. -

pH Flexibility via Low pKa: The hydrolysis product of MUP (4-methylumbelliferone) has a pKa of 7.9, meaning it only achieves maximum fluorescence in highly alkaline environments (pH > 9). This precludes its use in continuous assays for acid phosphatases. In contrast, DDAO has a dramatically lower pKa of approximately 5.0 4. At physiological or mildly acidic pH (e.g., pH 5.5), a substantial fraction of DDAO exists in its highly fluorescent anionic state, enabling real-time, continuous monitoring of both acid and alkaline phosphatases without high-pH stop solutions.

Quantitative Data Summary

| Substrate | Excitation (nm) | Emission (nm) | Product pKa | Kinetic Profile | Optimal Application |

| DDAO-P | 646 | 659 | ~5.0 | Monophasic | Continuous ALP/ACP in complex lysates; Far-red HTS |

| MUP | 358 | 450 | 7.9 | Monophasic | Endpoint ALP assays (requires high pH stop) |

| DiFMUP | 358 | 455 | 4.7 | Monophasic | Continuous ACP assays (UV-excited) |

| FDP | 490 | 514 | 6.4 | Biphasic | Highly sensitive endpoint ALP assays |

Self-Validating Experimental Methodology

A robust assay must be a self-validating system. When measuring fluorescence in complex biological matrices, one must mathematically isolate the signal generated by the target enzyme from spontaneous substrate hydrolysis and background matrix activity.

Step-by-Step Protocol: Continuous Kinetic Phosphatase Assay

1. Reagent Preparation:

-

DDAO-P Stock: Reconstitute DDAO-P to 5 mM in anhydrous DMSO or DMF. Aliquot and store at -20°C, strictly protected from light to prevent non-enzymatic degradation 3.

-

Assay Buffer: Prepare a buffer optimal for your target (e.g., 100 mM Tris-HCl, 1 mM MgCl2, pH 8.5 for ALP; or 100 mM Sodium Acetate, pH 5.5 for ACP).

2. Matrix & Control Setup (The Validation Logic): In a 96-well or 384-well black microplate, set up the following conditions in triplicate:

-

Negative Control (Blank): Assay Buffer + DDAO-P. (Quantifies spontaneous hydrolysis).

-

Inhibitor Control: Sample + Specific Inhibitor (e.g., 1 mM Levamisole for tissue-nonspecific ALP or Sodium Orthovanadate for Tyrosine Phosphatases) + DDAO-P. (Validates that the signal is driven by the specific target enzyme, not off-target esterases).

-

Test Sample: Sample (Lysate/Purified Enzyme) + DDAO-P.

3. Reaction Initiation & Kinetic Readout:

-

Add DDAO-P to a final well concentration of 10–50 µM. (For

determination, ensure -

Immediately transfer the plate to a fluorescence microplate reader.

-

Read kinetically at Ex: 646 nm / Em: 660 nm every 1–2 minutes for 30–60 minutes at the desired physiological temperature (e.g., 37°C) 5.

4. Data Processing:

-

Calculate the slope (

) in the linear phase of the reaction. -

Subtract the Negative Control rate from the Test Sample rate to yield the specific activity.

Fig 2: Self-validating kinetic assay workflow ensuring signal specificity and accuracy.

Advanced Applications in Drug Discovery

Beyond standard well-plate assays, DDAO-P's unique photophysics enable advanced bioanalytical technologies:

-

Microfluidic Immunowall Devices: DDAO-P is utilized in 3D photopolymer microdevices for the ultra-rapid detection of viral antigens (e.g., Avian Influenza H5-HA). The diffusion of the DDAO product into the immunowall efficiently magnifies the fluorescence, achieving limits of detection (LOD) up to 50 times lower than conventional fluorescence-labeled antibodies 6.

-

Plasmonic Nanoparticle Conjugation: In nanomedicine, DDAO-P is used to quantitatively assess the functional loading of alkaline phosphatase onto gold nanorods. The far-red emission of DDAO prevents the severe optical quenching effects that typically plague shorter-wavelength fluorophores when placed in proximity to plasmonic surfaces 5.

References

-

Fisher Scientific. Invitrogen™ DDAO Phosphate (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) Phosphate, Diammonium Salt). 1

-

Thermo Fisher Scientific. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3. 2

-

Fisher Scientific. Alkaline and Acid Phosphatase Substrates: FDP, MUP, DiFMUP and DDAO Phosphate. 3

-

Proceedings of the National Academy of Sciences (PNAS). Sulfatase-activated fluorophores for rapid discrimination of mycobacterial species and strains. 4

-

Langmuir - ACS Publications. A Robust and General Approach to Quantitatively Conjugate Enzymes to Plasmonic Nanoparticles. 5

-

ACS Omega. Rapid, Sensitive, and Selective Detection of H5 Hemagglutinin from Avian Influenza Virus Using an Immunowall Device. 6

Sources

- 1. Invitrogen DDAO Phosphate (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) Phosphate, Diammonium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to DDAO Phosphate: Properties, Mechanism, and Application in Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) phosphate (DDAO phosphate), a versatile fluorogenic substrate for the detection of phosphatase activity. We will delve into its core chemical and physical properties, explore the mechanism of action that underpins its utility, and provide a detailed protocol for its application in a microplate-based phosphatase assay. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Properties of DDAO Phosphate

DDAO phosphate is a water-soluble molecule that is commercially available in two common forms: the free acid and the diammonium salt. The choice between these forms typically depends on the specific requirements of the experimental buffer system.

Table 1: Chemical and Physical Properties of DDAO Phosphate

| Property | DDAO Phosphate (Free Acid) | DDAO Phosphate (Diammonium Salt) |

| Molecular Formula | C₁₅H₁₂Cl₂NO₅P[1][2] | C₁₅H₁₈Cl₂N₃O₅P[3][4] |

| Molecular Weight | 388.14 g/mol [1][2] | 422.2 g/mol [3][4] |

| Form | Solid[1][2] | Solid |

| Solubility | Good water solubility[1][2][5] | Soluble in deionized water (dH₂O) or dimethylformamide (DMF)[4] |

| Storage Conditions | -20°C, protect from light[1][2] | -20°C, protect from light |

Mechanism of Action: A Fluorogenic Switch

DDAO phosphate functions as a fluorogenic substrate, meaning it is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon enzymatic reaction. The underlying principle of its application lies in the enzymatic cleavage of the phosphate group by a phosphatase.

This hydrolysis reaction yields the brightly red-fluorescent product, 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), also known as DDAO.[1][2][5] The key to DDAO phosphate's effectiveness is the significant shift in its spectral properties upon dephosphorylation.

Table 2: Spectroscopic Properties of DDAO Phosphate and its Hydrolysis Product

| Species | Excitation Maximum (λex) | Emission Maximum (λem) |

| DDAO Phosphate | ~460 nm | ~610 nm |

| DDAO (Hydrolysis Product) | ~646 nm[1][2][4] | ~659 nm[1][2][4] |

The substantial Stokes shift of the DDAO product, efficiently excited by the 633 nm spectral line of a He-Ne laser, allows for highly sensitive detection with minimal background interference from the unreacted substrate.[1][2][5] This large separation of over 200 nm between the excitation maximum of the substrate and the emission maximum of the product is a critical feature that enables clear and unambiguous signal detection.[5]

Caption: Enzymatic hydrolysis of DDAO phosphate by a phosphatase.

Applications in Research and Drug Development

The unique properties of DDAO phosphate make it a valuable tool in a variety of research and drug development applications. Its primary use is in the detection and quantification of phosphatase activity. This has implications for:

-

Enzyme-Linked Immunosorbent Assays (ELISAs): DDAO phosphate can be used as a substrate for alkaline phosphatase-conjugated secondary antibodies, providing a highly sensitive fluorescent readout.[5]

-

High-Throughput Screening (HTS): The assay's simplicity and sensitivity make it well-suited for HTS of potential phosphatase inhibitors or activators in drug discovery.

-

Western Blotting: It can be employed for the detection of specific proteins on blotting membranes when using alkaline phosphatase-conjugated probes.[1]

-

Cell-Based Assays: DDAO phosphate can be used to measure endogenous or exogenous phosphatase activity in cell lysates.

The advantages of DDAO phosphate over other commonly used phosphatase substrates, such as p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (MUP), include its good water solubility, low Michaelis constant (KM), and high turnover rate, which contribute to its high sensitivity and broad dynamic range.[1][2][5]

Experimental Protocol: Microplate-Based Phosphatase Activity Assay

This protocol provides a general framework for measuring phosphatase activity in a 96-well microplate format. It is essential to optimize the conditions for your specific enzyme and experimental setup.

Reagent Preparation

-

Assay Buffer: A suitable buffer for the phosphatase of interest (e.g., 50 mM Tris-HCl, pH 8.0, with 1 mM MgCl₂ for alkaline phosphatase).

-

DDAO Phosphate Stock Solution (5 mM): Dissolve the appropriate amount of DDAO phosphate (diammonium salt, MW = 422.2 g/mol ) in deionized water (dH₂O) or DMF.[1] For example, to make 1 mL of a 5 mM stock solution, dissolve 2.11 mg of DDAO phosphate in 1 mL of dH₂O. Store the stock solution in single-use aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a dilution series of the phosphatase in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme.

-

Stop Solution (Optional): A solution to terminate the enzymatic reaction, such as 0.5 M NaOH.

Assay Procedure

Caption: General workflow for a microplate-based phosphatase assay.

-

Prepare the Microplate: Add 50 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.

-

Add Enzyme: Add 25 µL of the enzyme solution (or sample containing the enzyme) to the appropriate wells. Include a "no enzyme" control well containing only the assay buffer.

-

Initiate the Reaction: Add 25 µL of a freshly prepared working solution of DDAO phosphate (e.g., 100 µM in assay buffer, for a final concentration of 25 µM) to each well.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop the Reaction (Optional): If desired, the reaction can be stopped by adding 25 µL of the stop solution.

-

Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation set to approximately 645 nm and emission set to approximately 660 nm.

Data Analysis

-

Subtract Background: Subtract the average fluorescence of the "no enzyme" control wells from the fluorescence of all other wells.

-

Calculate Activity: The phosphatase activity is proportional to the rate of increase in fluorescence. For quantitative analysis, a standard curve can be generated using known concentrations of the DDAO hydrolysis product.

Conclusion

DDAO phosphate is a highly sensitive and reliable fluorogenic substrate for the detection of phosphatase activity. Its excellent chemical and spectroscopic properties, coupled with a straightforward assay principle, make it an invaluable tool for researchers and drug development professionals. The protocol provided herein serves as a starting point for the development of robust and sensitive phosphatase assays tailored to specific research needs.

References

-

Leira, F., Vieites, J. M., Vieytes, M. R., & Botana, L. M. (2000). Characterization of 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl)-phosphate (DDAO) as substrate of PP-2A in a fluorimetric micro-plate assay for diarrhetic shellfish toxins (DSP). Toxicon, 38(12), 1833–1844. [Link]

-

Jena Bioscience. (n.d.). DDAO Phosphate, Phosphatase Substrates. Retrieved from [Link]

-

Interchim. (n.d.). Alkaline Phosphatase substrates. Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). DDAO Phosphate. Retrieved from [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. interchim.fr [interchim.fr]

- 3. assaygenie.com [assaygenie.com]

- 4. DDAO Phosphate, Phosphatase Substrates - Jena Bioscience [jenabioscience.com]

- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the DDAO Phosphate Phosphatase Assay

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Power of Red Fluorescence in Phosphatase Detection

The DDAO (9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl)) phosphate phosphatase assay is a highly sensitive and continuous fluorometric method for detecting phosphatase activity. This assay is particularly valuable in high-throughput screening (HTS) for phosphatase inhibitors and in various research applications due to its far-red fluorescence, which minimizes interference from autofluorescent compounds and light scattering. The principle of the assay is based on the enzymatic hydrolysis of the essentially non-fluorescent DDAO phosphate substrate by a phosphatase to produce the highly fluorescent product, DDAO. This dephosphorylation event results in a significant Stokes shift of over 200 nm, allowing for clear differentiation between the substrate and the product[1][2][3].